An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine: Synthesis, Properties, and Biological Significance
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of 5,6,7,8-tetrahydroquinolin-8-amine. This versatile heterocyclic amine serves as a crucial intermediate in the development of various therapeutic agents. This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of synthetic workflows and relevant biological pathways to support researchers in their drug discovery and development endeavors.
Introduction
5,6,7,8-Tetrahydroquinolin-8-amine is a bicyclic organic compound featuring a quinoline core structure where the pyridine ring is fused to a fully saturated cyclohexane ring, with an amine substituent at the 8-position. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The partially saturated heterocyclic ring and the presence of a primary amine group provide a valuable scaffold for the synthesis of diverse derivatives with a range of pharmacological activities. Notably, derivatives of this compound have shown promise as potent antagonists of the CXCR4 receptor, a key player in cancer progression and immune responses, as well as exhibiting antiproliferative and anti-inflammatory properties.[1][2] This guide aims to consolidate the available technical information on 5,6,7,8-tetrahydroquinolin-8-amine to facilitate its use in research and development.
Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine
The most common and effective route for the synthesis of 5,6,7,8-tetrahydroquinolin-8-amine involves the reduction of 5,6,7,8-tetrahydroquinolin-8-one oxime. The precursor, 5,6,7,8-tetrahydroquinolin-8-one, can be synthesized through various methods, including the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline.[3]
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one Oxime
This protocol is adapted from procedures for analogous compounds.[4]
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Materials:
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5,6,7,8-Tetrahydroquinolin-8-one
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH)
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Ethanol
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Water
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-
Procedure:
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In a round-bottom flask, dissolve 5,6,7,8-tetrahydroquinolin-8-one (1 equivalent) in a mixture of ethanol and water.
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Add hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) to the solution.
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Stir the mixture and reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and add water to precipitate the product.
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Allow the mixture to stand, preferably overnight, to ensure complete crystallization.
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Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield 5,6,7,8-tetrahydroquinolin-8-one oxime.
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Experimental Protocol: Reduction of 5,6,7,8-Tetrahydroquinolin-8-one Oxime to 5,6,7,8-Tetrahydroquinolin-8-amine
This protocol is based on the catalytic hydrogenation of related oximes.[5]
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Materials:
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5,6,7,8-Tetrahydroquinolin-8-one oxime
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Palladium on activated charcoal (10% Pd/C)
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Ethanol or Methanol
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Hydrogen gas (H₂)
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Inert atmosphere (Nitrogen or Argon)
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-
Procedure:
-
Charge a hydrogenation vessel with 5,6,7,8-tetrahydroquinolin-8-one oxime and the solvent (e.g., ethanol).
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Carefully add the 10% Pd/C catalyst under an inert atmosphere.
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Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.
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Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydroquinolin-8-amine.
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The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system.
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Synthetic Workflow Diagram
Caption: Synthetic workflow for 5,6,7,8-Tetrahydroquinolin-8-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6,7,8-tetrahydroquinolin-8-amine is presented in the table below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂ | [5] |
| Molecular Weight | 148.21 g/mol | [5] |
| Boiling Point | 277.3 °C at 760 mmHg | [5] |
| Density | 1.081 g/cm³ | [5] |
| pKa (Predicted) | 8.93 ± 0.20 | [5] |
| LogP | 2.118 | [5] |
| Flash Point | 146 °C | [5] |
| Refractive Index | 1.565 | [5] |
| Storage Temperature | 2–8 °C under inert gas | [5] |
Spectral Data
The structural elucidation of 5,6,7,8-tetrahydroquinolin-8-amine is confirmed through various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons on the saturated carbocyclic ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the protons. A proton NMR spectrum for this compound is available in the ChemicalBook database.[6]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, differentiating between the aromatic and aliphatic carbons.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the pyridine ring.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can be used to confirm its structure.
Biological Significance and Signaling Pathways
Derivatives of 5,6,7,8-tetrahydroquinolin-8-amine have demonstrated significant biological activity, particularly as antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[2] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways involved in cell proliferation, survival, and migration.[7][8][9] Dysregulation of the CXCR4/CXCL12 axis is implicated in various diseases, including cancer metastasis and inflammatory disorders.[9]
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.[8] This initiates a cascade of intracellular events:
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Gαi-dependent pathway: The dissociation of the G-protein into Gαi and Gβγ subunits leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream kinases such as the mitogen-activated protein kinases (MAPKs), including ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promote cell survival and proliferation.[8][9][10]
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G-protein-independent pathway: CXCR4 can also signal independently of G-proteins through the recruitment of β-arrestin, which can mediate receptor internalization and also act as a scaffold for other signaling proteins.[11] Additionally, upon ligand binding, CXCR4 can associate with and activate Janus kinases (JAKs), leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[7][11]
CXCR4 Signaling Pathway Diagram
Caption: The CXCR4 signaling pathway.
Characterization Workflow
The following workflow outlines the key steps for the synthesis and characterization of 5,6,7,8-tetrahydroquinolin-8-amine.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
5,6,7,8-Tetrahydroquinolin-8-amine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and its derivatives have shown significant potential, particularly as modulators of the CXCR4 signaling pathway. This technical guide provides essential information for researchers working with this compound, from detailed synthetic protocols to an understanding of its biological context. Further exploration of the structure-activity relationships of its derivatives will likely lead to the discovery of new and improved drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 5. 5,6,7,8-Tetrahydroquinolin-8-amine|lookchem [lookchem.com]
- 6. 5,6,7,8-TETRAHYDROQUINOLIN-8-AMINE(298181-83-6) 1H NMR spectrum [chemicalbook.com]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abeomics.com [abeomics.com]
